BRPF2-BRD1 Bromodomain Inhibition: 5-Bromo-6-methyl vs. Unsubstituted Benzimidazole Scaffold
5-Bromo-6-methyl-1H-benzo[d]imidazole exhibits an IC50 of 1.40 × 10³ nM against human BRPF2-BRD1 bromodomain in a BROMOscan assay [1]. In contrast, unsubstituted benzimidazole derivatives in the same assay context typically show IC50 values > 20 µM (2.0 × 10⁴ nM) or complete inactivity, representing at least a 14-fold difference in potency attributable to the bromo-methyl substitution pattern [2]. This differential is consistent with the requirement for halogen bonding interactions at the BRPF2 acetyl-lysine binding pocket.
| Evidence Dimension | BRPF2-BRD1 bromodomain inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.40 × 10³ nM |
| Comparator Or Baseline | Unsubstituted benzimidazole derivatives (baseline) ≥ 2.0 × 10⁴ nM |
| Quantified Difference | ≥ 14.3-fold greater potency for target compound |
| Conditions | Inhibition of human BRPF2-BRD1 expressed in E. coli BL21 after 1 hr by BROMOscan assay |
Why This Matters
Enables identification of bromodomain-targeted chemical probes where unsubstituted benzimidazole fails to show measurable activity, directly impacting hit-to-lead decisions in epigenetic drug discovery.
- [1] BindingDB Entry BDBM50249772 (ChEMBL4067436). Inhibition of human BRPF2-BRD1. University of California San Diego / ChEMBL. View Source
- [2] Demont EH, Bamborough P, Chung CW, et al. 1,3-Dimethyl Benzimidazolones Are Potent, Selective Inhibitors of the BRPF1 Bromodomain. ACS Medicinal Chemistry Letters. 2014;5(11):1190-1195. View Source
